
N-Desisopropyl Delavirdine N-Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-Desisopropyl Delavirdine N-Sulfate involves several steps, starting from Delavirdine. The desisopropylation of Delavirdine is achieved through a reaction with a suitable reagent under controlled conditions. The resulting intermediate is then subjected to sulfation to obtain this compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反应分析
N-Desisopropyl Delavirdine N-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
Pharmacokinetics
The pharmacokinetic profile of N-Desisopropyl Delavirdine N-Sulfate reveals important insights into its behavior in the human body:
- Absorption and Metabolism : Studies indicate that delavirdine is rapidly absorbed and metabolized, with N-Desisopropyl Delavirdine being a minor component in circulation. Its formation is nonlinear and capacity-limited, suggesting that higher doses may lead to reduced metabolic clearance of this metabolite .
- Distribution : The metabolite does not significantly cross the blood-brain barrier; however, it can reach higher concentrations in the brain compared to plasma .
Antiretroviral Therapy
This compound plays a critical role in the effectiveness of antiretroviral therapy:
- Combination Therapy : In clinical trials, delavirdine combined with nucleoside reverse transcriptase inhibitors has shown sustained reductions in plasma viral loads and improvements in immunological responses. The presence of its metabolite may enhance these effects by contributing to overall drug efficacy .
- Long-term Outcomes : Patients receiving delavirdine as part of a triple therapy regimen have demonstrated prolonged time to virological failure compared to those on dual therapies. This suggests that N-Desisopropyl Delavirdine may contribute to better long-term outcomes in HIV management .
Safety Profile
The safety profile associated with delavirdine and its metabolite is generally favorable:
- Adverse Effects : Skin rash is the most frequently reported side effect, occurring in 18% to 50% of patients. Serious adverse effects such as Stevens-Johnson syndrome are rare . Importantly, studies suggest no significant difference in liver toxicity between delavirdine-containing regimens and those without it .
Case Studies
Several case studies illustrate the practical applications and outcomes associated with this compound:
Case Study 1: Efficacy in Diverse Populations
A study involving diverse populations showed that patients receiving delavirdine-based therapies had improved virological responses compared to those on alternative regimens. This highlights the importance of considering genetic variability when evaluating drug efficacy .
Case Study 2: Longitudinal Analysis
In a longitudinal study tracking HIV-positive patients over several years, those treated with regimens including delavirdine exhibited sustained viral suppression and improved CD4+ counts. The role of N-Desisopropyl Delavirdine as a contributing factor was emphasized through pharmacokinetic modeling that correlated drug levels with clinical outcomes .
作用机制
The mechanism of action of N-Desisopropyl Delavirdine N-Sulfate involves its interaction with specific molecular targets. As a derivative of Delavirdine, it binds directly to the reverse transcriptase enzyme of HIV-1, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This disruption of the enzyme’s catalytic site prevents the replication of the virus .
相似化合物的比较
N-Desisopropyl Delavirdine N-Sulfate can be compared with other similar compounds, such as:
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate: This compound has an additional hydroxyl group, which may affect its chemical properties and biological activity.
This compound-d8: This deuterated form is used in stable isotope labeling studies to investigate metabolic pathways and drug interactions.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activity, making it a valuable compound for various research applications.
生物活性
N-Desisopropyl Delavirdine N-Sulfate is a metabolite of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic benefits and interactions.
Overview of Delavirdine
Delavirdine is primarily known for its role in inhibiting HIV-1 reverse transcriptase, thus preventing viral replication. It binds allosterically to the enzyme, inhibiting both RNA- and DNA-directed DNA polymerase functions . The drug has been shown to effectively reduce plasma viral loads and improve immunological responses in patients with HIV, particularly when used in combination with nucleoside reverse transcriptase inhibitors (NRTIs) .
Metabolic Pathways
This compound arises from the metabolism of delavirdine. Studies indicate that delavirdine undergoes extensive biotransformation, primarily through N-desalkylation and amide bond cleavage . At lower doses, N-desalkylation predominates, while at higher doses, amide bond cleavage becomes more significant .
The pharmacokinetics of delavirdine demonstrate nonlinear characteristics, with its metabolites being rapidly absorbed and eliminated. Notably, delavirdine does not significantly cross the blood-brain barrier, but its metabolites can achieve higher concentrations in the brain than in plasma .
Excretion Patterns
Research indicates that approximately 57-70% of delavirdine's radioactivity is eliminated via feces, while 25-36% is excreted through urine . This highlights the importance of understanding how this compound is processed and cleared from the body.
Antiviral Activity
This compound retains some antiviral activity, although it is significantly less potent than its parent compound. In vitro studies have shown that delavirdine exhibits a 50% effective concentration (EC50) against various primary HIV-1 isolates at around 0.066 µM . The metabolite's activity can be influenced by its interactions with other drugs due to shared metabolic pathways.
Drug Interactions
Delavirdine and its metabolites interact with cytochrome P450 enzymes, particularly CYP3A. This interaction can lead to altered pharmacokinetics when co-administered with other medications that are substrates or inhibitors of these enzymes . For instance, the presence of this compound may affect the clearance rates of other drugs metabolized by CYP3A, necessitating careful monitoring during combination therapies.
Case Studies and Clinical Findings
Clinical studies have demonstrated that delavirdine, as part of combination therapy regimens, significantly prolongs the time to virological failure compared to dual therapies. In one study involving triple therapy with delavirdine, zidovudine, and lamivudine, 40% of patients achieved undetectable viral loads (<50 copies/ml) after 48 weeks . The role of N-Desisopropyl Delavirdine in these outcomes remains an area for further investigation.
Summary Table: Comparison of Biological Activities
Parameter | Delavirdine | This compound |
---|---|---|
Mechanism of Action | NNRTI | Metabolite with reduced NNRTI activity |
EC50 (µM) | 0.066 | Higher than parent compound |
Primary Metabolic Pathways | N-desalkylation | Amide bond cleavage |
Excretion | Feces (57-70%), Urine (25-36%) | Similar patterns expected |
CYP Interactions | Significant | Potentially alters clearance rates |
属性
CAS 编号 |
188780-36-1 |
---|---|
分子式 |
C19H22N6O6S2 |
分子量 |
494.5 g/mol |
IUPAC 名称 |
[2-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-3-yl]sulfamic acid |
InChI |
InChI=1S/C19H22N6O6S2/c1-32(27,28)22-14-4-5-15-13(11-14)12-17(21-15)19(26)25-9-7-24(8-10-25)18-16(3-2-6-20-18)23-33(29,30)31/h2-6,11-12,21-23H,7-10H2,1H3,(H,29,30,31) |
InChI 键 |
YTUWQQGEHADHTG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O |
同义词 |
N-[2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid; [2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid_x000B_ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。